molecular formula C25H19BrN2O4 B3557673 N-(5-bromoquinolin-8-yl)-4-(3,5-dimethoxybenzoyl)benzamide

N-(5-bromoquinolin-8-yl)-4-(3,5-dimethoxybenzoyl)benzamide

Cat. No.: B3557673
M. Wt: 491.3 g/mol
InChI Key: USHLRCFXLWPGPC-UHFFFAOYSA-N
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Description

N-(5-bromoquinolin-8-yl)-4-(3,5-dimethoxybenzoyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a quinoline moiety substituted with a bromine atom at the 5-position and a benzamide group attached to a 4-(3,5-dimethoxybenzoyl)benzene ring

Properties

IUPAC Name

N-(5-bromoquinolin-8-yl)-4-(3,5-dimethoxybenzoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19BrN2O4/c1-31-18-12-17(13-19(14-18)32-2)24(29)15-5-7-16(8-6-15)25(30)28-22-10-9-21(26)20-4-3-11-27-23(20)22/h3-14H,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USHLRCFXLWPGPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=C4C(=C(C=C3)Br)C=CC=N4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromoquinolin-8-yl)-4-(3,5-dimethoxybenzoyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Amidation: The formation of the benzamide group involves reacting 5-bromoquinoline with an appropriate amine, such as 4-(3,5-dimethoxybenzoyl)aniline, under conditions that promote amide bond formation. This can be facilitated by using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(5-bromoquinolin-8-yl)-4-(3,5-dimethoxybenzoyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The bromine atom on the quinoline ring can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Substituted quinoline derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

N-(5-bromoquinolin-8-yl)-4-(3,5-dimethoxybenzoyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs targeting various diseases, including cancer and infectious diseases.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of N-(5-bromoquinolin-8-yl)-4-(3,5-dimethoxybenzoyl)benzamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(5-chloroquinolin-8-yl)-4-(3,5-dimethoxybenzoyl)benzamide: Similar structure with a chlorine atom instead of bromine.

    N-(5-fluoroquinolin-8-yl)-4-(3,5-dimethoxybenzoyl)benzamide: Similar structure with a fluorine atom instead of bromine.

Uniqueness

N-(5-bromoquinolin-8-yl)-4-(3,5-dimethoxybenzoyl)benzamide is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with biological targets. The bromine atom can also affect the compound’s electronic properties, making it distinct from its chloro and fluoro analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(5-bromoquinolin-8-yl)-4-(3,5-dimethoxybenzoyl)benzamide
Reactant of Route 2
Reactant of Route 2
N-(5-bromoquinolin-8-yl)-4-(3,5-dimethoxybenzoyl)benzamide

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